molecular formula C16H12F2N2O B7479784 N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide

Katalognummer B7479784
Molekulargewicht: 286.28 g/mol
InChI-Schlüssel: OYSFQYXMTFBZNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide, also known as DIFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIFA is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Wirkmechanismus

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide exerts its pharmacological effects by inhibiting GSK-3, a serine/threonine kinase that plays a crucial role in various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene transcription, and cell cycle progression. N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme and preventing its phosphorylation. By inhibiting GSK-3, N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide modulates various downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide induces cell cycle arrest and apoptosis by modulating the expression of various cell cycle regulators and pro-apoptotic proteins. In Alzheimer's disease models, N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide reduces amyloid-beta accumulation and improves cognitive function by modulating the expression of various synaptic proteins and neurotrophic factors. In diabetic animal models, N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide improves glucose tolerance and insulin sensitivity by modulating the expression of various glucose transporters and insulin signaling proteins.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide has several advantages and limitations for lab experiments. One advantage of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide is its high potency and selectivity for GSK-3, which allows for the specific modulation of GSK-3 signaling pathways. Another advantage of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide is its simple and straightforward synthesis method, which allows for the easy preparation of large quantities of the compound. However, one limitation of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo. Additionally, N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide may have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide. One direction is the development of more potent and selective GSK-3 inhibitors based on the structure of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide. Another direction is the investigation of the therapeutic potential of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide in other diseases such as inflammation, neurodegeneration, and cardiovascular disease. Additionally, the development of novel drug delivery systems for N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide may improve its bioavailability and pharmacokinetic properties in vivo. Overall, the study of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide has the potential to provide new insights into the role of GSK-3 in various diseases and to develop new therapeutic strategies for these diseases.

Synthesemethoden

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide can be synthesized using a simple and straightforward method. The synthesis involves the reaction of 2,4-difluoroaniline with indole-3-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide as a white solid with a high purity and yield.

Wissenschaftliche Forschungsanwendungen

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide has been widely used in scientific research for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide has also been shown to improve cognitive function and reduce amyloid-beta accumulation in Alzheimer's disease models. Additionally, N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O/c17-11-5-6-15(13(18)8-11)20-16(21)7-10-9-19-14-4-2-1-3-12(10)14/h1-6,8-9,19H,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSFQYXMTFBZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.